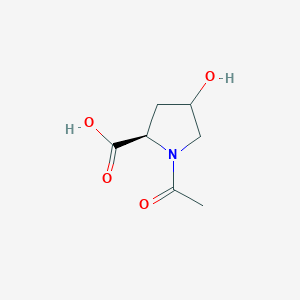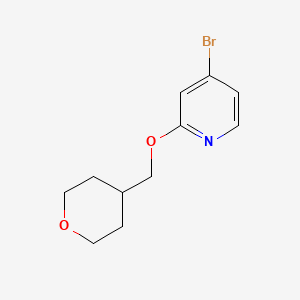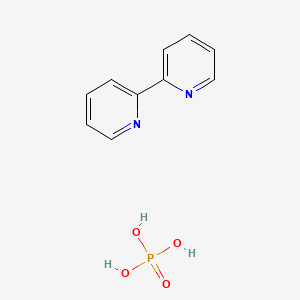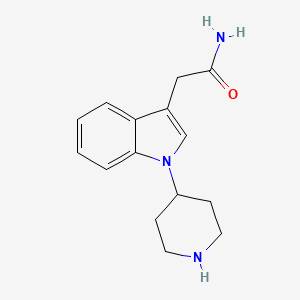
(2R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-4-Hydroxy-L-Proline: (AC-HYP-OH) is a derivative of the amino acid prolineOxaceprol and Acetyl-4-Hydroxy-L-Proline . This compound is characterized by its white crystalline powder form and is soluble in water . It has a molecular formula of C7H11NO4 and a molecular weight of 173.17 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-4-Hydroxy-L-Proline typically involves the acetylation of 4-hydroxy-L-proline. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group. The process involves the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction .
Industrial Production Methods: Industrial production of N-Acetyl-4-Hydroxy-L-Proline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-4-Hydroxy-L-Proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
N-Acetyl-4-Hydroxy-L-Proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in collagen synthesis and its potential effects on cellular processes.
Medicine: N-Acetyl-4-Hydroxy-L-Proline is investigated for its anti-inflammatory and wound-healing properties.
Industry: The compound is used in the cosmetic industry for its potential benefits in skin care products.
Mécanisme D'action
The mechanism of action of N-Acetyl-4-Hydroxy-L-Proline involves its interaction with cellular pathways that regulate inflammation and wound healing. The compound increases ceramide synthesis, which plays a crucial role in maintaining skin barrier function and hydration. This action helps alleviate pruritus and promotes wound healing .
Comparaison Avec Des Composés Similaires
4-Hydroxy-L-Proline: A precursor to N-Acetyl-4-Hydroxy-L-Proline, involved in collagen synthesis.
Acetyl-L-Proline: Another acetylated derivative of proline with different functional properties.
Oxaceprol: A synonym for N-Acetyl-4-Hydroxy-L-Proline, known for its anti-inflammatory effects.
Uniqueness: N-Acetyl-4-Hydroxy-L-Proline stands out due to its specific acetylation at the hydroxyl group, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C7H11NO4 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
(2R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5?,6-/m1/s1 |
Clé InChI |
BAPRUDZDYCKSOQ-PRJDIBJQSA-N |
SMILES isomérique |
CC(=O)N1CC(C[C@@H]1C(=O)O)O |
SMILES canonique |
CC(=O)N1CC(CC1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)

![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)
![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)

![3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate](/img/structure/B12827710.png)
![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827714.png)
![2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid](/img/structure/B12827715.png)




